molecular formula C14H15NO3 B7518527 2H-chromen-3-yl(morpholino)methanone

2H-chromen-3-yl(morpholino)methanone

Cat. No. B7518527
M. Wt: 245.27 g/mol
InChI Key: SAMBDJAMMUJNRY-UHFFFAOYSA-N
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Description

2H-chromen-3-yl(morpholino)methanone, also known as CMM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of chromenone derivatives and has been found to possess a range of interesting properties that make it a promising candidate for various research purposes.

Scientific Research Applications

2H-chromen-3-yl(morpholino)methanone has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main applications of 2H-chromen-3-yl(morpholino)methanone is in the development of novel drugs for the treatment of various diseases. 2H-chromen-3-yl(morpholino)methanone has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties, which make it a promising candidate for the development of drugs targeting these diseases.

Mechanism of Action

The mechanism of action of 2H-chromen-3-yl(morpholino)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in oxidative stress, inflammation, and cancer cell proliferation. 2H-chromen-3-yl(morpholino)methanone has been found to interact with the free radicals and reactive oxygen species (ROS) present in the body, neutralizing their harmful effects and preventing cellular damage. It has also been shown to inhibit the activity of various enzymes involved in the production of pro-inflammatory cytokines, which can lead to the suppression of inflammation.
Biochemical and Physiological Effects
2H-chromen-3-yl(morpholino)methanone has been found to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. It has been shown to reduce the levels of ROS and lipid peroxidation products in cells, which can lead to the prevention of oxidative stress-induced damage. 2H-chromen-3-yl(morpholino)methanone has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which can lead to the suppression of inflammation. Additionally, 2H-chromen-3-yl(morpholino)methanone has been found to inhibit the proliferation of cancer cells, making it a promising candidate for the development of anti-cancer drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2H-chromen-3-yl(morpholino)methanone is its ability to act as a potent antioxidant and anti-inflammatory agent, making it a useful tool for studying these processes in cells and animals. Additionally, 2H-chromen-3-yl(morpholino)methanone has been found to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one of the main limitations of 2H-chromen-3-yl(morpholino)methanone is its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 2H-chromen-3-yl(morpholino)methanone is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.

Future Directions

There are several future directions for the study of 2H-chromen-3-yl(morpholino)methanone, including the development of novel drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2H-chromen-3-yl(morpholino)methanone and its potential applications in various scientific research fields. Finally, the development of new synthesis methods for 2H-chromen-3-yl(morpholino)methanone that improve its solubility and purity would be beneficial for its use in lab experiments.

Synthesis Methods

The synthesis of 2H-chromen-3-yl(morpholino)methanone involves the reaction between 3-morpholinopropiophenone and salicylaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction, which results in the formation of 2H-chromen-3-yl(morpholino)methanone as the final product. This method has been optimized to produce high yields of 2H-chromen-3-yl(morpholino)methanone with good purity, making it a reliable method for the synthesis of this compound.

properties

IUPAC Name

2H-chromen-3-yl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-14(15-5-7-17-8-6-15)12-9-11-3-1-2-4-13(11)18-10-12/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMBDJAMMUJNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chromene-3-carboxylic acid morpholide

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